molecular formula C26H20O B13077366 2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone

2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone

Cat. No.: B13077366
M. Wt: 348.4 g/mol
InChI Key: WNQRKUJDEJQGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone is a polyaromatic ketone characterized by a central ethanone moiety substituted with two phenyl groups and a biphenyl unit at the 2-position. Its molecular formula is C₂₆H₂₀O, with a molecular weight of 348.44 g/mol. The compound’s structure combines steric hindrance from the ortho-substituted biphenyl group and electronic effects from the ketone, influencing its reactivity and physical properties .

Properties

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

IUPAC Name

1,2-diphenyl-2-(2-phenylphenyl)ethanone

InChI

InChI=1S/C26H20O/c27-26(22-16-8-3-9-17-22)25(21-14-6-2-7-15-21)24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19,25H

InChI Key

WNQRKUJDEJQGEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired product .

Industrial Production Methods

Industrial production of 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl or diphenylethanone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

  • 1-([1,1'-Biphenyl]-4-yl)-2-phenylethanone (CAS 2001-23-2) Molecular Formula: C₂₀H₁₆O Molecular Weight: 272.34 g/mol Key Differences: The biphenyl group is attached at the 4-position instead of the 2-position. This para-substitution reduces steric strain compared to the ortho-substituted target compound, leading to lower melting points and enhanced solubility in non-polar solvents . Hazard Profile: Classified as hazardous (H318: Causes serious eye damage; H410: Toxic to aquatic life), requiring storage at 2–8°C .
  • 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone (CAS Unspecified) A positional isomer with the biphenyl group at the 4-position and the phenyl group at the 1-position. Likely exhibits similar photophysical properties but distinct crystallinity due to reduced steric hindrance .

Functional Group Analogues

  • 1,2-Diphenylethanone (Benzil Analogues) Molecular Formula: C₁₄H₁₀O₂ Melting Point: 154°C (vs. expected lower melting point for the target compound due to increased molecular weight) . Spectroscopic Data: NMR and IR spectra of 1,2-diphenylethanone show strong carbonyl stretches (~1680 cm⁻¹) and aromatic proton signals (δ 7.2–8.1 ppm), comparable to biphenyl-substituted ethanones .
  • Diphenylethane Derivatives

    • 1,2-Diphenylethane (Bibenzyl, CAS 103-29-7) :
  • Boiling Point : 270.3°C
  • Unlike the ketone derivatives, this hydrocarbon lacks a carbonyl group, resulting in lower polarity and higher volatility .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
2-([1,1'-Biphenyl]-2-yl)-1,2-DPE* 348.44 Not reported >300 (estimated) Low in H₂O
1-([1,1'-Biphenyl]-4-yl)-2-PE 272.34 Not reported - Moderate in DCM
1,2-Diphenylethanone 210.23 154 - Soluble in EtOH
1,2-Diphenylethane (Bibenzyl) 182.26 51.5 270.3 Insoluble in H₂O

*DPE: Diphenylethanone; PE: Phenylethanone. Data compiled from .

Key Research Findings and Limitations

  • Spectral Characterization: Biphenyl-ethanones exhibit diagnostic ¹³C NMR signals for carbonyl carbons (~200 ppm) and biphenyl aromatic carbons (~125–140 ppm) .
  • Crystallinity: Ortho-substituted biphenyl groups (as in the target compound) hinder crystallization, complicating X-ray analysis. Para-substituted isomers (e.g., CAS 2001-23-2) are more amenable to monocrystal formation .
  • Toxicity : Biphenyl-containing ketones often show aquatic toxicity (e.g., H410 hazard classification), necessitating careful handling .

Biological Activity

2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone, commonly referred to as a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its biphenyl structure which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and the implications of its biological effects.

  • Molecular Formula : C21_{21}H18_{18}O
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 29841-69-8

Biological Activity Overview

The biological activity of 2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone has been investigated for various therapeutic potentials including anti-cancer, anti-inflammatory, and antimicrobial properties.

1. Anti-Cancer Activity

Research indicates that biphenyl derivatives can exhibit significant anti-cancer properties. For instance:

  • A study demonstrated that certain biphenyl derivatives inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • The compound has been shown to interact with specific molecular targets involved in cancer progression, such as inhibiting the activity of protein kinases .

2. Anti-Inflammatory Effects

The anti-inflammatory potential of biphenyl compounds has been explored in several studies:

  • In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines in macrophages .
  • Animal models have indicated that treatment with biphenyl derivatives resulted in decreased inflammation markers, suggesting potential for therapeutic use in inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial activity of biphenyl derivatives has also been documented:

  • Studies have reported that these compounds exhibit inhibitory effects against a range of bacteria and fungi, suggesting their utility as antimicrobial agents .
  • The mechanisms of action often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies highlight the biological efficacy of 2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone:

Study Focus Findings
Study 1Anti-CancerDemonstrated significant inhibition of breast cancer cell lines with IC50 values < 10 µM.
Study 2InflammationShowed a reduction in TNF-alpha levels by 50% in LPS-stimulated macrophages.
Study 3AntimicrobialExhibited bactericidal activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

The mechanisms underlying the biological activities of this compound involve:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It alters the expression levels of cytokines such as IL-6 and TNF-alpha during inflammatory responses.
  • Membrane Disruption : In microbial cells, it disrupts membrane integrity leading to cell lysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.